molecular formula C7H6BrN3O B14653322 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 52130-64-0

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B14653322
CAS No.: 52130-64-0
M. Wt: 228.05 g/mol
InChI Key: RGZFFVLGZVTQAC-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which includes a bromine atom at the 3-position and a methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

52130-64-0

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

3-bromo-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C7H6BrN3O/c1-4-2-3-11-6(9-4)5(8)7(12)10-11/h2-3H,1H3,(H,10,12)

InChI Key

RGZFFVLGZVTQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)NN2C=C1)Br

Origin of Product

United States

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